molecular formula C11H13NO B501094 3-Propan-2-yl-1,3-dihydroindol-2-one CAS No. 4679-87-2

3-Propan-2-yl-1,3-dihydroindol-2-one

Cat. No. B501094
CAS RN: 4679-87-2
M. Wt: 175.23g/mol
InChI Key: YGNHYIZZFQBGHY-UHFFFAOYSA-N
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Description

3-Propan-2-yl-1,3-dihydroindol-2-one, also known as 3-prop-2-enyl-1,3-dihydroindol-2-one or 3-prop-2-enylindole-2-one, is a synthetic compound that is used in a variety of scientific research applications. It is an important tool in the study of biochemistry, physiology, and pharmacology, and it has been used to investigate the mechanisms of action of various drugs and to study the effects of various drugs on the body. 3-Propan-2-yl-1,3-dihydroindol-2-one is a versatile compound that can be used in a variety of laboratory experiments, and it has been used in a variety of research applications.

Scientific Research Applications

Mechanism of Action

Mode of Action:

The mode of action involves the interaction of 3-Propan-2-yl-1,3-dihydroindol-2-one with its targets. Unfortunately, specific details about this interaction remain elusive. Considering its indole scaffold, we can speculate that it may interfere with enzymatic processes, signal transduction pathways, or receptor binding .

Biochemical Pathways:

The downstream effects likely involve modulation of cellular signaling pathways .

Pharmacokinetics:

Here’s what we know about the pharmacokinetics of 3-Propan-2-yl-1,3-dihydroindol-2-one:

Result of Action:

The molecular and cellular effects of 3-Propan-2-yl-1,3-dihydroindol-2-one remain largely unexplored. Its indole moiety suggests potential interactions with cellular components, which could lead to altered gene expression, enzyme activity, or cell signaling .

properties

IUPAC Name

3-propan-2-yl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7(2)10-8-5-3-4-6-9(8)12-11(10)13/h3-7,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNHYIZZFQBGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propan-2-yl-1,3-dihydroindol-2-one

CAS RN

4679-87-2
Record name 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
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